molecular formula C7H18N2 B009495 N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine CAS No. 19764-61-5

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Cat. No.: B009495
CAS No.: 19764-61-5
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (NMPD) is an amine molecule used in a variety of scientific research applications. It is a versatile molecule that has been used in various fields such as biochemistry, pharmacology, and toxicology. NMPD has been studied for its potential therapeutic benefits and its ability to interact with a variety of biological molecules.

Scientific Research Applications

Kinetics and Formation Mechanisms of N-Nitrosodimethylamine (NDMA)

Kinetics and Formation Mechanisms in Water Research by Sharma (2012) provides a detailed insight into the kinetics and mechanisms involved in the formation and destruction of N-nitrosodimethylamine (NDMA) in water. The study explores the reaction kinetics of NDMA precursors with various disinfectants and suggests that secondary and tertiary amines, including moieties of dimethylamine, could be significant sources of NDMA in treated water. Additionally, the paper discusses various NDMA destruction methods, including biodegradation and oxidation processes, highlighting the complexity of NDMA's behavior in water systems (Sharma, 2012).

Nitrosamine Formation in Fungi-Contaminated Foods Li, Ji, and Cheng (1986) investigated the occurrence of nitroso compounds, including NDMA, in fungi-contaminated foods. The study found that certain fungi can facilitate the formation of nitrosamines under specific conditions, potentially leading to the occurrence of carcinogens in moldy food products. This research underscores the relevance of NDMA and related compounds in food safety and public health contexts (Li, Ji, & Cheng, 1986).

NDMA and Health Implications

NDMA and Water Technology Nawrocki and Andrzejewski (2011) provided a comprehensive overview of the issues related to the presence of nitrosamines, particularly NDMA, in water technology. The paper discusses the emergence of nitrosamines as a significant concern in drinking water science, their formation mechanisms, and the challenges in removing these compounds from water. This research is crucial for understanding the potential health risks associated with NDMA in water supplies and the technological challenges in mitigating these risks (Nawrocki & Andrzejewski, 2011).

Amines and Amine-Related Compounds in Surface Waters Poste, Grung, and Wright (2014) reviewed the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. The paper emphasizes the need for more research on the prevalence and toxicity of amines, nitrosamines, and nitramines in natural waters, highlighting the potential risks these compounds pose to drinking water supplies and public health (Poste, Grung, & Wright, 2014).

Nitrosamines and Water An Overview

Mustapha et al. (2021) reviewed the occurrence of N-nitrosodimethylamine (NDMA) in swimming pools, discussing the health implications and the mutagenic and genotoxic potentials of this compound. The study highlights the need for more research to understand the health consequences of exposure to NDMA in recreational water environments (Mustapha et al., 2021).

Properties

IUPAC Name

2-N,2-N,3-trimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVWTEQJNMZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585480
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-61-5
Record name N2,N2,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-amino-3-methylbutan-2-yl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Reactant of Route 3
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Reactant of Route 4
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Reactant of Route 5
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Reactant of Route 6
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.